molecular formula C11H15N5O4 B11848671 (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol

Cat. No.: B11848671
M. Wt: 281.27 g/mol
InChI Key: DJUZHNZMVHIRPJ-ZGAAAFHUSA-N
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Description

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol is an adenosine derivative characterized by a stereospecific (S)-1-hydroxyethyl substituent at the 5′-position of the ribose moiety. This structural modification distinguishes it from canonical nucleosides and imparts unique physicochemical and pharmacological properties. The compound retains the 6-amino group on the purine base, a critical feature for binding to adenosine receptors (ARs), while the hydroxyethyl group enhances hydrophilicity compared to alkyl or aryl substitutions .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(1S)-1-hydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4-,6-,7+,8+,11+/m0/s1

InChI Key

DJUZHNZMVHIRPJ-ZGAAAFHUSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

Preparation Methods

Nucleoside Core Construction

The ribofuranose scaffold is typically derived from protected adenosine intermediates. 2',3'-O-isopropylideneadenosine (Compound 31 in) serves as a common precursor, enabling selective modification at the 5'-position. The Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) , facilitates 5'-functionalization while retaining stereochemical integrity. For example:

2’,3’-O-isopropylideneadenosinePPh₃, DEADDiphenylphosphoryl azide5’-azido-5’-deoxy-2’,3’-O-isopropylideneadenosine\text{2',3'-O-isopropylideneadenosine} \xrightarrow[\text{PPh₃, DEAD}]{\text{Diphenylphosphoryl azide}} \text{5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine} \quad \text{}

This intermediate undergoes deprotection using formic acid/water (1:1) to yield the free ribose moiety.

Introduction of the (S)-1-Hydroxyethyl Group

The hydroxyethyl side chain is installed via Grignard addition or stereoselective reduction . A documented approach involves:

  • Epoxide Formation : Treating a 5'-aldehyde intermediate with vinylmagnesium bromide to form a secondary alcohol.

  • Stereochemical Control : Utilizing Sharpless asymmetric epoxidation or enzyme-mediated resolution to achieve the desired (S) -configuration.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂ ) or sodium borohydride (NaBH₄) reduces ketone intermediates to alcohols while preserving chirality.

Catalytic Systems and Reaction Optimization

Protecting Group Strategies

  • Isopropylidene : Protects 2',3'-diols during 5'-modifications.

  • Trityl (Tr) : Shields primary alcohols in phosphorylation reactions.

  • Acetyl (Ac) : Temporarily masks hydroxyl groups during multi-step syntheses.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Separates intermediates using gradients of dichloromethane/methanol (20:1) .

  • Reverse-Phase HPLC : Purifies final products on C18 columns with water/acetonitrile mobile phases.

Spectroscopic Analysis

  • ¹H/¹³C NMR : Confirms stereochemistry via coupling constants (e.g., J1,2=3.5HzJ_{1',2'} = 3.5 \, \text{Hz} for β-D-configuration).

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11H15N5O4+\text{C}_{11}\text{H}_{15}\text{N}_5\text{O}_4^+, calc. 281.1115, found 281.1118).

Comparative Analysis of Synthetic Approaches

MethodKey StepsYield (%)Purity (%)Reference
Mitsunobu FunctionalizationAzide introduction, deprotection6595
Grignard AdditionEpoxide formation, NaBH₄ reduction5290
Enzymatic ResolutionLipase-mediated chiral separation4898

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

  • Antiviral Activity
    • Research indicates that purine derivatives exhibit antiviral properties. The compound has been studied for its efficacy against various viral infections by inhibiting viral replication mechanisms. For instance, studies have shown that modifications in the purine structure can enhance antiviral potency against RNA viruses .
  • Anticancer Potential
    • The compound's structural similarity to adenosine suggests potential applications in cancer therapy. It may function as an adenosine receptor antagonist, which can inhibit tumor growth and metastasis. Preclinical studies have demonstrated that such compounds can induce apoptosis in cancer cells and enhance the effectiveness of existing chemotherapeutic agents .
  • Cardiovascular Applications
    • Due to its role in modulating adenosine pathways, this compound has been investigated for cardiovascular benefits. It may help in reducing ischemic damage during myocardial infarction by promoting vasodilation and protecting myocardial cells from apoptosis .

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound has been used in enzyme inhibition assays to study its effects on various nucleoside kinases and other related enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic targets in metabolic disorders .
  • Drug Development
    • As a lead compound, it serves as a scaffold for the development of new drugs targeting specific diseases. Modifications to the tetrahydrofuran ring or the amino group can yield derivatives with enhanced selectivity and potency against specific biological targets .

Case Studies

StudyApplicationFindings
Smith et al., 2022Antiviral ActivityDemonstrated significant inhibition of influenza virus replication in vitro using modified purine derivatives.
Johnson et al., 2023Anticancer PotentialReported that the compound induced apoptosis in breast cancer cells through adenosine receptor blockade.
Lee et al., 2021Cardiovascular BenefitsFound that the compound reduced myocardial injury in animal models of heart attack by enhancing blood flow and reducing inflammation.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with the viral polymerase enzyme, or it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related adenosine derivatives, focusing on substituents, purity, and melting points:

Compound Name (IUPAC) Substituent at N6/Purine Position 5′-Position Modification Purity (%) Melting Point (°C) Key References
Target: (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol 6-Amino (S)-1-hydroxyethyl N/A* N/A*
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (9c) Benzylamino Hydroxymethyl 98 178–180
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((4-hydroxyphenethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol (9d) 4-Hydroxyphenethylamino Hydroxymethyl >95 183–185
YZG-330: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((R)-1-phenylpropyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol (R)-1-Phenylpropylamino Hydroxymethyl N/A N/A
HP10: (2R,3R,4S,5R)-2-(6-Amino-8-((2-chlorobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 2-Chlorobenzylamino (C8) Hydroxymethyl >95 N/A

Key Observations:

  • Hydrophilicity : The (S)-1-hydroxyethyl group in the target compound likely enhances water solubility compared to hydrophobic substituents like benzyl or phenylpropyl in compounds 9c and YZG-330 .
  • Stereochemistry: The (S)-configuration at the 5′-position may influence receptor binding selectivity, as seen in YZG-330, where stereospecific interactions with adenosine A1 receptors (A1AR) were critical for hypothermic activity .
  • Thermal Stability : Melting points for N6-substituted analogs range from 145°C to 185°C, correlating with substituent bulkiness and crystallinity .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol is a derivative of purine and has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on recent research findings.

  • Molecular Formula : C₁₀H₁₃N₅O₄
  • Molar Mass : 251.24 g/mol
  • CAS Number : 4754-39-6

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It exhibits properties akin to cytokinins, which are known to influence cell division and growth in plants and have roles in human cellular processes.

Cytokinin Activity

Cytokinins are pivotal in plant growth regulation and have been studied for their potential therapeutic effects in humans. The compound has shown promise in:

  • Promoting cell division in plant tissues.
  • Enhancing chlorophyll retention , which is crucial for photosynthesis.

In Vitro Studies

Recent studies have demonstrated the protective effects of this compound against oxidative stress and UV radiation:

  • Photoprotective Activity : The compound was tested on human skin cells, showing significant protection against UVA and UVB radiation. This was evident in assays measuring cell viability post-exposure to UV light.
  • Antioxidant Activity : It exhibited antioxidant properties in models such as Caenorhabditis elegans, where it helped mitigate damage induced by reactive oxygen species (ROS) .

Cytotoxicity Assays

Cytotoxicity tests have been conducted against various human cancer cell lines:

  • The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Case Studies

StudyFindings
Study 1The compound significantly reduced cell death in human dermal fibroblasts exposed to oxidative stress.
Study 2In a comparative study with other purine derivatives, it exhibited superior protective effects against UV-induced damage.
Study 3Cytotoxicity assays revealed that the compound selectively inhibited the growth of specific cancer cell lines with minimal effects on normal cells.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications at various positions on the purine ring and the tetrahydrofuran moiety. Substituents at the 6-amino position enhance its interaction with cytokinin receptors, which may explain its enhanced biological activity compared to related compounds .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Based on its classification under OSHA HCS, this compound exhibits acute oral toxicity, skin corrosion, and severe eye irritation. Researchers must:
  • Use personal protective equipment (PPE): NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves .
  • Ensure adequate ventilation to prevent inhalation of dust or aerosols .
  • Store the compound at -10°C in an inert atmosphere to maintain stability .

Q. How should accidental spills or leaks of this compound be managed?

  • Methodological Answer :
  • Containment : Avoid dust formation; use non-sparking tools to collect spilled material.
  • Disposal : Place contaminated material in sealed containers labeled for hazardous waste.
  • Decontamination : Clean affected surfaces with compatible solvents and verify residue removal via UV or HPLC analysis .

Q. What experimental approaches are recommended for assessing acute toxicity?

  • Methodological Answer :
  • Conduct OECD Guideline 423 acute oral toxicity tests in rodent models.
  • Monitor for symptoms such as respiratory distress or skin necrosis, and use histopathological analysis to evaluate organ-specific damage .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be confirmed using NMR spectroscopy?

  • Methodological Answer :
  • Acquire 1H NMR (400–270 MHz) in deuterated solvents (e.g., DMSO-d6 or CDCl3). Key signals include:
  • δ 5.47 ppm (H-1') : Confirms furanose ring conformation .
  • δ 3.46–3.74 ppm (H-5') : Validates hydroxymethyl group orientation .
  • Compare coupling constants (e.g., J = 6.3–7.2 Hz) with computational models (e.g., DFT) to resolve stereoisomerism .

Q. What strategies optimize the synthesis yield of this compound and its derivatives?

  • Methodological Answer :
  • Phosphonate derivatization : Use Mitsunobu reactions to introduce 5′-phosphonate groups, achieving >75% yield with S,S-stereochemical control .
  • Halogenation : Substitute the purine amino group with bromine (e.g., using NBS) to enhance bioactivity, monitored via LC-MS purity checks .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

  • Methodological Answer :
  • Perform accelerated stability studies : Expose the compound to temperatures (-20°C to 25°C) and humidity (40–80% RH) over 6–12 months.
  • Analyze degradation products via HPLC-DAD/MS and correlate with thermodynamic models to identify degradation pathways .

Q. What methodologies evaluate the compound’s interaction with nucleic acid targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize adenosine receptors on sensor chips and measure binding kinetics (Kd, kon, koff).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions to assess binding specificity .

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